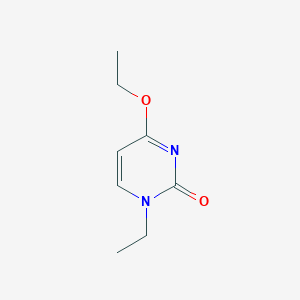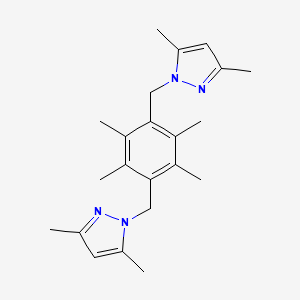
1,1'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-phenylenediamine and 3,5-dimethyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific reactivity. These complexes can participate in catalytic cycles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A related compound with a similar core structure but different functional groups.
3,6-Diaminodurene: Another compound with a tetramethyl-substituted phenylene core, used in different applications.
Uniqueness
1,1’-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(methylene))bis(3,5-dimethyl-1H-pyrazole) is unique due to its dual pyrazole rings, which provide distinct reactivity and potential for forming diverse complexes. This structural feature sets it apart from other similar compounds and expands its range of applications in various fields.
Propriétés
Formule moléculaire |
C22H30N4 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]-2,3,5,6-tetramethylphenyl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C22H30N4/c1-13-9-15(3)25(23-13)11-21-17(5)19(7)22(20(8)18(21)6)12-26-16(4)10-14(2)24-26/h9-10H,11-12H2,1-8H3 |
Clé InChI |
ABBBAFUZRHSKIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=C(C(=C(C(=C2C)C)CN3C(=CC(=N3)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


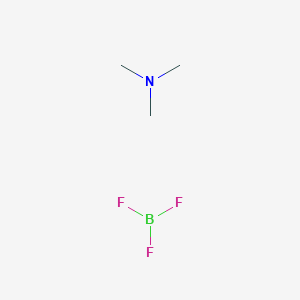
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
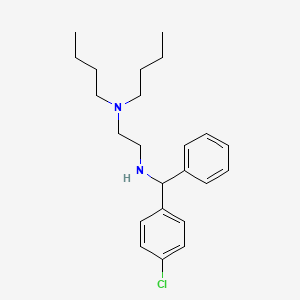
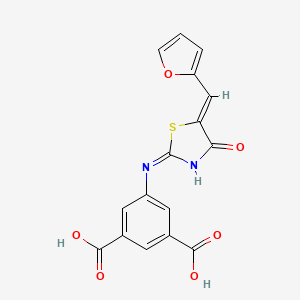
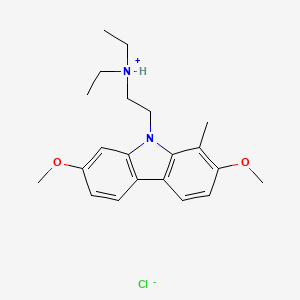


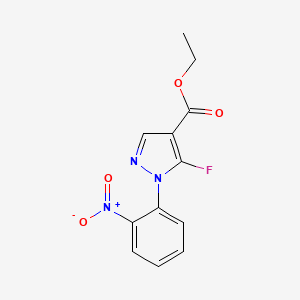
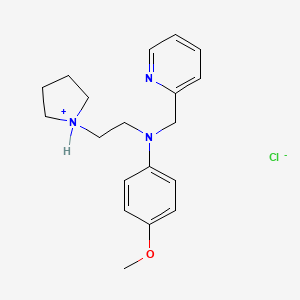
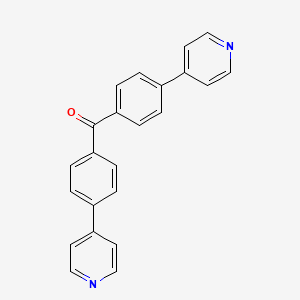
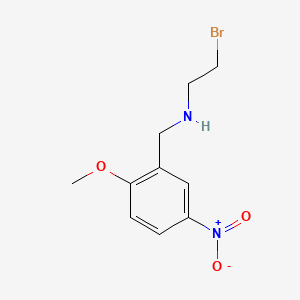

![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
